5-Methyl-5-hexen-3-yn-2-ol 5-Methyl-5-hexen-3-yn-2-ol
Brand Name: Vulcanchem
CAS No.: 68017-33-4
VCID: VC3885359
InChI: InChI=1S/C7H10O/c1-6(2)4-5-7(3)8/h7-8H,1H2,2-3H3
SMILES: CC(C#CC(=C)C)O
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol

5-Methyl-5-hexen-3-yn-2-ol

CAS No.: 68017-33-4

Cat. No.: VC3885359

Molecular Formula: C7H10O

Molecular Weight: 110.15 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-5-hexen-3-yn-2-ol - 68017-33-4

Specification

CAS No. 68017-33-4
Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
IUPAC Name 5-methylhex-5-en-3-yn-2-ol
Standard InChI InChI=1S/C7H10O/c1-6(2)4-5-7(3)8/h7-8H,1H2,2-3H3
Standard InChI Key WMFIGZRDWHYIOC-UHFFFAOYSA-N
SMILES CC(C#CC(=C)C)O
Canonical SMILES CC(C#CC(=C)C)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Methyl-5-hexen-3-yn-2-ol features a six-carbon chain with the following substituents:

  • A hydroxyl (-OH) group at position 2.

  • A triple bond (CC\text{C} \equiv \text{C}) between positions 3 and 4.

  • A double bond (C=C\text{C} = \text{C}) between positions 5 and 6.

  • A methyl (-CH3_3) group at position 5.

This arrangement is represented by the IUPAC name 5-methylhex-5-en-3-yn-2-ol and the SMILES string CC(C#CC=C)(O)C . The compound’s structure has been confirmed through spectral data and synthetic studies .

Isomerism and Synonyms

The compound is distinct from its structural isomer, 2-methyl-5-hexen-3-yn-2-ol (CAS 690-94-8), which places the methyl group at position 2 rather than position 5 . Common synonyms for 5-methyl-5-hexen-3-yn-2-ol include:

  • 5-Methylhex-5-en-3-yn-2-ol

  • 5-Methyl-5-hexen-3-yn-2-ol .

Synthesis and Manufacturing

Historical Methods

Early synthesis routes were reported by Normant and Cuvigny in 1957, involving the condensation of acetylides with carbonyl compounds . For example, the reaction of propyne with methyl vinyl ketone in the presence of a base yields 5-methyl-5-hexen-3-yn-2-ol via nucleophilic addition .

Modern Approaches

Hoffmann et al. (1993) refined this methodology by employing lithium amides as bases, achieving higher regioselectivity and yields (up to 75%) . A representative reaction is:

HCCCH2COCH3+LiNH25-methyl-5-hexen-3-yn-2-ol+LiOH\text{HC} \equiv \text{CCH}_2\text{COCH}_3 + \text{LiNH}_2 \rightarrow \text{5-methyl-5-hexen-3-yn-2-ol} + \text{LiOH}

This method minimizes side products such as allenes or over-reduced species .

Physical and Chemical Properties

Physical Constants

PropertyValueSource
Molecular Weight110.154 g/mol
Density0.916 g/cm³
Boiling Point78°C at 21 mmHg
Refractive Index1.47
Flash PointNot Available

The compound is a colorless liquid at room temperature, with limited solubility in water but miscibility in organic solvents like ethanol and diethyl ether .

Reactivity Profile

The presence of both alkyne and alkene groups enables diverse reactions:

  • Hydrogenation: Selective reduction of the triple bond yields 5-methyl-5-hexen-2-ol, while full saturation produces 5-methylhexan-2-ol .

  • Nucleophilic Additions: The hydroxyl group participates in esterification and etherification reactions. For instance, treatment with acetic anhydride forms the corresponding acetate .

  • Polymerization: Under radical initiation, the compound can undergo polymerization via the alkene moiety, forming polyolefins .

Applications in Industry and Research

Pharmaceutical Intermediates

5-Methyl-5-hexen-3-yn-2-ol serves as a precursor in synthesizing bioactive molecules. For example, its hydroxyl and alkyne groups are leveraged in click chemistry to construct triazole-containing drugs .

Agrochemical Development

The compound’s reactivity has been exploited to create pesticides and herbicides. Its derivatives exhibit activity against fungal pathogens in crops, as demonstrated in patent literature .

Material Science

The dual unsaturation (alkyne and alkene) allows incorporation into polymers with tailored properties, such as increased thermal stability or flexibility .

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